molecular formula C16H18ClNO4S B4022619 3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4022619
M. Wt: 355.8 g/mol
InChI Key: LCAMNFRRLJXQNE-ZSOIEALJSA-N
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Description

Synthesis Analysis

The synthesis of derivatives, such as 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoyl chloride. This method has been demonstrated to produce a variety of arylidene groups, confirmed through elemental analysis, IR, ^1H NMR, and MS spectroscopy, along with single-crystal X-ray diffraction data for specific compounds (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The structural confirmation of synthesized compounds, including those with a thiazolidine-2,4-dione core, is crucial. Techniques such as ^1H, ^13C NMR, LC-MS spectra, and X-ray diffraction methods are employed for this purpose, providing detailed insights into the molecular framework and validating the intended synthesis outcomes (Holota et al., 2022).

Chemical Reactions and Properties

Research into the chemical reactions and properties of thiazolidine-2,4-dione derivatives has revealed a variety of interactions and transformations. For example, reactions with primary and secondary alkylamines have yielded products with significant yields, demonstrating the compound's reactivity and potential for further chemical modifications (Jeon & Kim, 2000).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting points, and log P values, are investigated to understand their behavior in different environments and potential applications. These properties are critical for determining the compound's suitability for specific research or industrial applications (Popov-Pergal et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for comprehending the compound's utility. Studies focusing on the synthesis and reactions of thiazolidine-2,4-dione derivatives provide insights into their chemical behavior, offering a basis for developing new compounds with tailored properties (Youssef, 2007).

properties

IUPAC Name

(5Z)-3-butyl-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-4-5-6-18-15(19)14(23-16(18)20)8-10-7-12(21-2)13(22-3)9-11(10)17/h7-9H,4-6H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAMNFRRLJXQNE-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
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3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
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3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
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3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
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3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

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